Ethyl 4-bromo-2-fluorobenzoate
CAS No.: 474709-71-2
Cat. No.: VC2271464
Molecular Formula: C9H8BrFO2
Molecular Weight: 247.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 474709-71-2 |
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Molecular Formula | C9H8BrFO2 |
Molecular Weight | 247.06 g/mol |
IUPAC Name | ethyl 4-bromo-2-fluorobenzoate |
Standard InChI | InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 |
Standard InChI Key | MVDINIAYLXTBKB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=C(C=C1)Br)F |
Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)Br)F |
Introduction
Chemical Structure and Properties
Ethyl 4-bromo-2-fluorobenzoate (CAS No. 474709-71-2) is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by bromine and fluorine atoms, respectively. The compound exists as an ester, with an ethyl group attached to the carboxyl functionality.
Physical and Chemical Properties
The key physical and chemical properties of Ethyl 4-bromo-2-fluorobenzoate are summarized in the following table:
Property | Value |
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Molecular Formula | C9H8BrFO2 |
Molecular Weight | 247.06 g/mol |
CAS Number | 474709-71-2 |
IUPAC Name | ethyl 4-bromo-2-fluorobenzoate |
InChI Key | MVDINIAYLXTBKB-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)Br)F |
The compound's structure incorporates a benzene ring with bromine at position 4 and fluorine at position 2, along with an ethyl ester group. This specific arrangement of functional groups contributes to its unique reactivity profile and applications in organic synthesis .
Structural Characteristics
The presence of both bromine and fluorine substituents on the benzene ring imparts several important characteristics to the molecule. The bromine atom, being larger and more polarizable than fluorine, can participate in various substitution reactions, while the fluorine atom introduces electron-withdrawing effects that influence the electronic distribution within the molecule. The ethyl ester group provides a site for further functionalization through various transformations such as hydrolysis, reduction, or transesterification.
Synthesis and Preparation Methods
Ethyl 4-bromo-2-fluorobenzoate can be synthesized through several methods, with esterification of the corresponding carboxylic acid being the most common approach.
Esterification of 4-bromo-2-fluorobenzoic Acid
The primary synthetic route involves the esterification of 4-bromo-2-fluorobenzoic acid with ethanol in the presence of suitable catalysts.
Laboratory Scale Synthesis
For laboratory-scale synthesis, the following procedure is typically employed:
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4-bromo-2-fluorobenzoic acid is combined with ethanol in a suitable reaction vessel.
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Catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are added.
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The reaction is conducted in dichloromethane (DCM) at room temperature.
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After completion, the reaction mixture is purified to obtain the desired ester.
This method typically yields high-purity product suitable for research applications and further synthetic transformations.
Industrial Production Methods
In industrial settings, the production of Ethyl 4-bromo-2-fluorobenzoate employs similar chemical principles but is optimized for larger scale and efficiency:
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The esterification reaction is conducted in continuous flow reactors rather than batch processes.
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Automated systems are utilized to ensure consistent product quality.
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Process conditions are optimized for higher yields and purity.
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Purification procedures are designed for efficient recovery of the final product.
These industrial methods facilitate the production of Ethyl 4-bromo-2-fluorobenzoate in quantities needed for commercial applications while maintaining quality standards.
Chemical Reactivity and Transformations
The unique structural features of Ethyl 4-bromo-2-fluorobenzoate enable it to participate in various chemical transformations, making it valuable as a synthetic intermediate.
Types of Reactions
Ethyl 4-bromo-2-fluorobenzoate undergoes several important reaction types:
Substitution Reactions
The bromine atom at position 4 serves as a leaving group in various substitution reactions. In the presence of suitable catalysts, typically palladium-based, the bromine can be replaced by nucleophiles such as amines, thiols, or other functional groups. These reactions are particularly valuable for creating libraries of derivatives with diverse properties.
Reduction Reactions
The ester functionality can be reduced to form the corresponding alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) in anhydrous ether. This transformation converts Ethyl 4-bromo-2-fluorobenzoate to 4-bromo-2-fluorobenzyl alcohol, providing access to another class of synthetic intermediates.
Oxidation Reactions
Under appropriate conditions, oxidation reactions can be performed to generate derivatives such as 4-bromo-2-fluorobenzoic acid. Common oxidizing agents for such transformations include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Common Reagents and Reaction Conditions
The following table summarizes typical reagents and conditions used for transformations of Ethyl 4-bromo-2-fluorobenzoate:
Reaction Type | Reagents | Conditions | Major Products |
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Substitution | Amines, thiols, palladium catalysts | Various solvents, elevated temperatures | Substituted benzoates |
Reduction | LiAlH4 | Anhydrous ether, low temperature | 4-bromo-2-fluorobenzyl alcohol |
Oxidation | KMnO4, CrO3 | Acidic conditions | 4-bromo-2-fluorobenzoic acid |
These reactions demonstrate the versatility of Ethyl 4-bromo-2-fluorobenzoate as a synthetic building block, enabling access to a range of functionalized derivatives.
Applications in Scientific Research and Industry
Ethyl 4-bromo-2-fluorobenzoate finds applications across multiple scientific disciplines and industrial sectors due to its unique structural features and reactivity profile.
Organic Synthesis Applications
In organic synthesis, this compound serves as an important intermediate for constructing more complex molecules. The presence of bromine and fluorine at specific positions on the benzene ring provides handles for selective functionalization, making it valuable in:
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Developing synthetic methodologies for halogenated compounds
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Creating libraries of derivatives for structure-activity relationship studies
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Serving as a building block in multi-step synthetic routes
Pharmaceutical Research
In pharmaceutical research, Ethyl 4-bromo-2-fluorobenzoate contributes to drug discovery and development efforts:
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It serves as a precursor in the synthesis of potential drug candidates
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The compound is used in the study of enzyme interactions
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Derivatives of this compound have been investigated for their biological activities
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It functions as a building block for pharmaceuticals, including compounds used in treating prostate cancer
Agricultural and Industrial Applications
Beyond medical research, this compound has applications in:
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Agrochemical development, where its derivatives are explored for pest control
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Production of specialty chemicals for various industrial processes
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Development of materials with specific properties based on halogenated aromatic compounds
Biological Activity and Enzyme Interactions
Research into the biological activity of Ethyl 4-bromo-2-fluorobenzoate reveals interesting properties relevant to biochemical and medicinal chemistry.
Enzyme Interaction Studies
Ethyl 4-bromo-2-fluorobenzoate has been utilized in biochemical assays, particularly for studying enzyme catalysis mechanisms. Its unique structure makes it valuable as a probe for investigating:
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Esterase interactions, which are important in drug metabolism and detoxification processes
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Enzyme binding sites and specificity
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Structure-activity relationships in enzymatic reactions
Toxicity Considerations
Computational assessments of Ethyl 4-bromo-2-fluorobenzoate indicate a moderate toxicity potential. The carbonyl group's hydrogen bonding capabilities suggest possible interactions with biological macromolecules, which could affect its safety profile in therapeutic applications. These properties necessitate careful consideration when developing applications involving direct biological exposure.
Comparison with Similar Compounds
To better understand the unique properties and applications of Ethyl 4-bromo-2-fluorobenzoate, it is valuable to compare it with structurally related compounds.
Structural Analogs
Several compounds bear structural similarities to Ethyl 4-bromo-2-fluorobenzoate, each with distinct properties and applications:
Compound | Structural Difference | Key Properties/Applications |
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Ethyl 2-bromo-4-fluorobenzoate | Reversed positions of bromine and fluorine | Different reactivity pattern due to altered electronic distribution |
4-Bromo-2-fluorobenzoic acid | Lacks ethyl ester group | More acidic; serves as precursor to the ester |
Ethyl 4-bromo-2-chlorobenzoate | Chlorine instead of fluorine at position 2 | Different bond strength and reactivity of the C-Cl bond versus C-F bond |
Ethyl 4-bromo-5-chloro-2-fluorobenzoate | Additional chlorine at position 5 | More sterically hindered; altered electronic properties |
Functional Differences
The functional differences between these compounds highlight the importance of substitution patterns in determining chemical reactivity and applications:
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The position of halogen substituents affects the electronic distribution within the molecule and consequently its reactivity.
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The specific halogens present (fluorine, chlorine, bromine) contribute different electronic and steric effects.
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The presence or absence of the ethyl ester group determines the compound's ability to participate in certain transformations.
These comparisons demonstrate how subtle structural modifications can significantly impact a compound's properties and potential applications.
Identification and Analytical Methods
Various analytical techniques are employed to identify and characterize Ethyl 4-bromo-2-fluorobenzoate, ensuring its purity and confirming its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both proton (¹H) and carbon (¹³C) NMR spectroscopy provide valuable information about the compound's structure. The presence of fluorine also allows for ¹⁹F NMR analysis, which offers additional structural confirmation. Key spectral features include:
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The ethyl group signals in ¹H NMR
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The characteristic patterns created by the fluorine-hydrogen coupling
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The shifts of aromatic carbon signals influenced by the halogen substituents
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are characteristic of the compound's structure. The presence of bromine creates a distinctive isotope pattern that aids in identification.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to assess the purity of Ethyl 4-bromo-2-fluorobenzoate and to monitor reactions involving this compound.
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